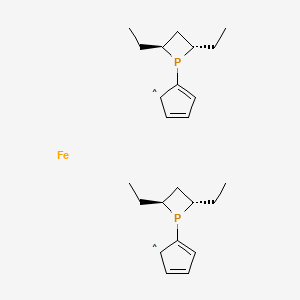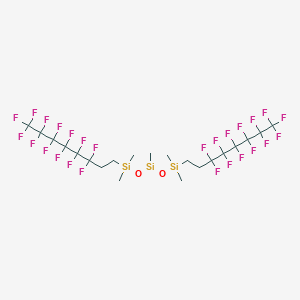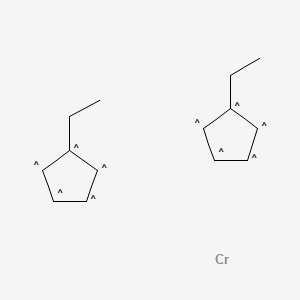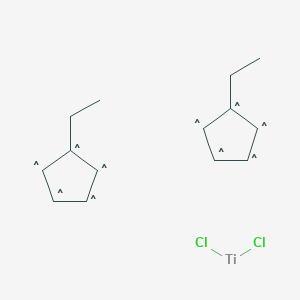
(-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% (S,S)-Et-FerroTANE®
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% (S,S)-Et-FerroTANE® is a synthetic organometallic compound with a ferrocene core, which is a type of metallocene. It is a stable, crystalline, and water-insoluble compound with a high boiling point of 537°C. The compound has a wide range of applications in scientific research, including its use as a catalyst in organic synthesis and as a reagent in chemical reactions. Additionally, the compound has been studied for its potential biomedical applications, such as its use as a therapeutic agent.
Wirkmechanismus
Target of Action
It’s known that this compound belongs to a class of ligands that can bind to metal center atoms in a coordination or covalent manner . This binding directly influences the chemical environment around the metal atom, thereby improving reaction conditions and enhancing catalytic activity and conversion rates .
Mode of Action
The mode of action of (-)-1,1’-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% (S,S)-Et-FerroTANE® involves its interaction with its target, the metal center atoms. By binding to these atoms, it alters the chemical environment around them, which can lead to improved reaction conditions and increased catalytic activity and conversion rates .
Biochemical Pathways
It’s known that ligands like this can influence a variety of biochemical pathways depending on the metal center atoms they interact with .
Result of Action
It’s known that ligands like this can enhance catalytic activity and conversion rates, which could lead to various molecular and cellular effects depending on the specific reactions involved .
Vorteile Und Einschränkungen Für Laborexperimente
(-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% ((-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% (S,S)-Et-FerroTANE®)-Et-FerroTANE® has several advantages and limitations for use in laboratory experiments. The compound is stable, crystalline, and water-insoluble, making it easy to store and handle. Additionally, the compound has a high boiling point of 537°C, making it suitable for use in high-temperature reactions. However, the compound is expensive, making it unsuitable for large-scale experiments.
Zukünftige Richtungen
(-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% ((-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% (S,S)-Et-FerroTANE®)-Et-FerroTANE® has a wide range of potential applications in scientific research, and there are many possible future directions for its use. These include further research into its use as a catalyst in organic synthesis, its potential use as a reagent in chemical reactions, and its potential biomedical applications. Additionally, further research could be conducted into the compound's mechanism of action and biochemical and physiological effects.
Synthesemethoden
(-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% ((-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% (S,S)-Et-FerroTANE®)-Et-FerroTANE® is synthesized via a two-step process. The first step involves the reaction of ferrocene and 2,4-diethylphosphotanoic acid, which yields the bis(2,4-diethylphosphotano)ferrocene. The second step involves the reduction of the bis(2,4-diethylphosphotano)ferrocene with sodium borohydride, which yields the final product, (-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% ((-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% (S,S)-Et-FerroTANE®)-Et-FerroTANE®.
Wissenschaftliche Forschungsanwendungen
(-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% ((-)-1,1'-Bis[(2S,4S)-2,4-diethylphosphotano)ferrocene, 95% (S,S)-Et-FerroTANE®)-Et-FerroTANE® has been widely studied and used in scientific research, particularly in the fields of organic chemistry and biochemistry. In organic chemistry, the compound has been used as a catalyst in a variety of reactions, such as the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Stille reaction. Additionally, the compound has been studied for its potential use as a reagent in chemical reactions. In biochemistry, the compound has been studied for its potential biomedical applications, such as its use as a therapeutic agent.
Eigenschaften
InChI |
InChI=1S/2C12H18P.Fe/c2*1-3-10-9-11(4-2)13(10)12-7-5-6-8-12;/h2*5-8,10-11H,3-4,9H2,1-2H3;/t2*10-,11-;/m00./s1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASVFTKJBSCSOD-XTQNZXNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(P1C2=CC=C[CH]2)CC.CCC1CC(P1C2=CC=C[CH]2)CC.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@@H](P1C2=CC=C[CH]2)CC.CC[C@H]1C[C@@H](P1C2=CC=C[CH]2)CC.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36FeP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)

![5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole](/img/structure/B6357007.png)
![1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6357015.png)






